Picomolar Binding Affinity Defines a >100,000‑Fold Potency Gap Over Phaseolotoxin and PALO
Octicidine displays a dissociation constant (Kd) of 1.6 × 10⁻¹² M (1.6 pM) for Escherichia coli OTC at 37 °C, pH 8.0, measured by X‑ray crystallography and kinetic analysis. [1] In contrast, the parent tripeptide phaseolotoxin exhibits an apparent Ki of 0.2 µM (2 × 10⁻⁷ M) under similar conditions, [2] while the commonly used bisubstrate analogue PALO shows a Ki of 0.77 µM. [3] The competitive amino‑acid inhibitor L‑norvaline displays a Kii of approximately 12 µM for rat‑liver OTC. [4]
| Evidence Dimension | Equilibrium dissociation/inhibition constant (Kd or Ki) for ornithine carbamoyltransferase |
|---|---|
| Target Compound Data | Octicidine Kd = 1.6 × 10⁻¹² M (1.6 pM) |
| Comparator Or Baseline | Phaseolotoxin Ki = 2 × 10⁻⁷ M (0.2 µM); PALO Ki = 7.7 × 10⁻⁷ M (0.77 µM); L‑norvaline Kii ≈ 1.2 × 10⁻⁵ M (12 µM) |
| Quantified Difference | Octicidine binds ~125,000‑fold tighter than phaseolotoxin, ~480,000‑fold tighter than PALO, and ~7.5 million‑fold tighter than L‑norvaline. |
| Conditions | E. coli OTC (phaseolotoxin, PALO) or rat‑liver OTC (L‑norvaline); 37 °C, pH 8.0. |
Why This Matters
The extreme potency differential means octicidine achieves complete enzyme saturation at concentrations far below those required for any comparator, enabling low‑dose experiments with minimal off‑target effects or solvent interference.
- [1] Langley DB, Templeton MD, Fields BA, Mitchell RE, Collyer CA. Mechanism of inactivation of ornithine transcarbamoylase by Nδ-(N′-Sulfodiaminophosphinyl)-L-ornithine, a true transition state analogue? Crystal structure and implications for catalytic mechanism. J Biol Chem. 2000 Jun 30;275(26):20012-9. doi:10.1074/jbc.M000585200. PMID: 10747936. View Source
- [2] Templeton MD, Mitchell RE, Sullivan PA, Shepherd MG. The inhibition of ornithine transcarbamoylase from Escherichia coli W by phaseolotoxin. Biochem J. 1984 Dec 1;224(2):379-88. doi:10.1042/bj2240379. PMID: 6393952. View Source
- [3] Penninckx M, Gigot D. Synthesis of a peptide form of N-δ-(phosphonoacetyl)-L-ornithine. Its antibacterial effect through the specific inhibition of Escherichia coli L-ornithine carbamoyltransferase. J Biol Chem. 1979 Jul 25;254(14):6392-6. PMID: 376531. View Source
- [4] Site-directed mutagenesis of Arg60 and Cys271 in ornithine transcarbamylase from rat liver. (Reference reporting Kii for L‑norvaline = 12 µM). Scilit dataset. View Source
